![molecular formula C13H14N4 B1482180 1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098141-58-1](/img/structure/B1482180.png)
1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
“1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole” is a complex organic compound. It’s part of a class of compounds known as imidazoles, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives involves a variety of methods. For instance, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . In a similar vein, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications
Anticancer Potential
1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole and its derivatives have been explored for their potential as anticancer agents. Research indicates that some imidazo[4,5-b]pyridines demonstrate significant antitumor activity and can cause the accumulation of cells at mitosis, making them potential candidates for cancer treatment (Temple et al., 1987).
Synthesis and Reactivity Studies
Various studies have been conducted to synthesize and understand the reactivity of compounds related to this compound. These include the preparation of 3-[Bis(methylthio)methylene]-2(3H)-imidazo[1,2-α]pyridinones and their transformation into various derivatives, providing insights into the chemical properties and potential applications of these compounds (Abe et al., 2010).
Antimicrobial and Antioxidant Activities
Research has also been directed towards evaluating the antimicrobial and antioxidant activities of compounds structurally related to this compound. This includes the synthesis and activity assessment of various derivatives, highlighting their potential in treating microbial infections and oxidative stress-related conditions (Bassyouni et al., 2012).
Structural Analysis and Crystallography
Structural analysis and crystallographic studies of related compounds have been conducted to better understand their molecular configuration and potential interactions in biological systems. These studies contribute to the broader understanding of how these compounds may be utilized in various scientific applications (Li et al., 2009).
Mechanism of Action
Target of Action
The compound “1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole” is a derivative of imidazole . Imidazole derivatives have been found to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties They interact with their targets in various ways, leading to a wide range of biological effects
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities
Result of Action
Imidazole derivatives are known to have a wide range of biological activities
Biochemical Analysis
Biochemical Properties
1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative coupling and tandem reactions . These interactions often involve the formation of stable complexes, which can modulate the activity of the enzymes and influence the overall biochemical pathway.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These changes can result in altered cellular functions, such as increased or decreased cell proliferation, apoptosis, or differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . These interactions often involve the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the complex and modulate the activity of the target biomolecule.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can maintain its activity for extended periods, although its efficacy may decrease due to degradation or metabolic processes.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound can exert beneficial effects, such as modulating enzyme activity and influencing cellular processes . At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and organ damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity . These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways is essential for understanding its overall biochemical impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can influence the compound’s activity and function, as its interactions with biomolecules may vary depending on its subcellular environment.
properties
IUPAC Name |
1-ethyl-6-methyl-7-pyridin-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-3-16-8-9-17-13(16)12(10(2)15-17)11-6-4-5-7-14-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZGITHIRWDJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



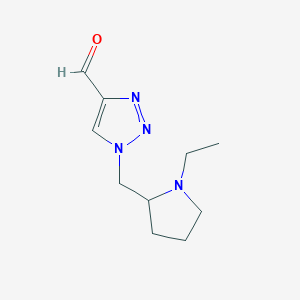

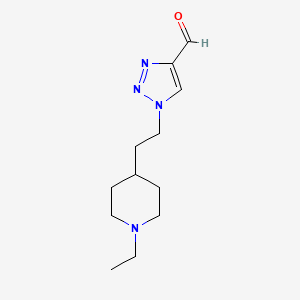


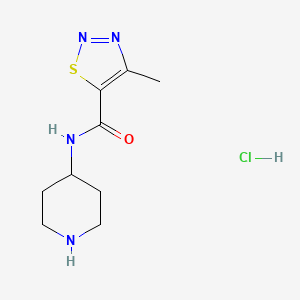
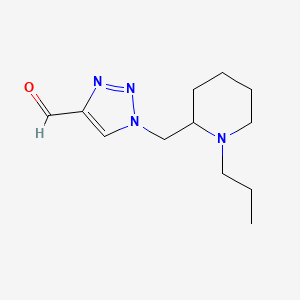
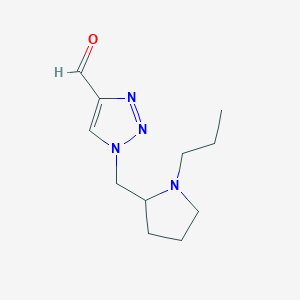
![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482112.png)
![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482113.png)
![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482114.png)
![7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482115.png)
![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482118.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1482119.png)